2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide
Description
2-Bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide is a brominated sulfonamide derivative featuring a hexanamide backbone substituted with a 2-bromo group and a sulfamoyl-linked phenyl ring modified by a 2,6-dimethylpyrimidin-4-yl moiety. The bromine atom may enhance electrophilicity or serve as a synthetic handle for further derivatization, while the dimethylpyrimidine group could influence binding specificity and solubility . Structural elucidation of such compounds often employs crystallographic tools like SHELXL and ORTEP-III, which are widely used for small-molecule refinement and visualization .
Properties
IUPAC Name |
2-bromo-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O3S/c1-4-5-6-16(19)18(24)22-14-7-9-15(10-8-14)27(25,26)23-17-11-12(2)20-13(3)21-17/h7-11,16H,4-6H2,1-3H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVVIAOWQRDAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl sulfamoyl phenyl moiety. This can be achieved through a series of reactions including sulfonation, bromination, and amide formation.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a scaled-up version of the laboratory synthesis methods, with careful control of reaction conditions to ensure purity and yield. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate.
Reduction: : The compound can be reduced to remove the bromine atom.
Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide is a chemical compound with a complex structure comprising a bromine atom, a sulfamoyl group, and a hexanamide backbone. It has a molecular formula of C18H23BrN4O3S. The compound features a dimethylpyrimidine moiety, which contributes to its biological activity and potential therapeutic applications.
Potential Research Areas
Given the structure of 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide, some potential areas for scientific research can be hypothesized:
- Antimicrobial Agent: The sulfamoyl group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis pathways.
- Cancer Therapy: Derivatives of this compound may possess antitumor properties and exhibit selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for cancer therapy.
- Modification and Development: Its structural features make it suitable for further modifications to enhance efficacy or reduce side effects and may serve as a lead compound for developing new drugs targeting similar pathways in microbial resistance or cancer cell proliferation.
Reactivity
The reactivity of 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines. The sulfamoyl group is also reactive and can engage in sulfonamide-related reactions, including coupling reactions with amines or alcohols.
Interaction Studies
Interaction studies involving 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide have focused on its binding affinity to various biological targets. Preliminary data suggest that it interacts effectively with enzymes involved in folate metabolism, which is crucial for bacterial growth and proliferation. Furthermore, studies on its interaction with DNA and RNA polymerases indicate potential mechanisms for its antitumor activity.
Structural Similarities
Several compounds share structural similarities with 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide | C15H18N4O3S | Lacks bromine; simpler acetamide structure |
| N-(4-sulfamoylphenyl)hexanamide | C17H22N2O3S | No pyrimidine moiety; different biological profile |
| 2-amino-N-{4-[sulfamoyl]phenyl}acetamide | C12H14N3O3S | Contains amino group; different reactivity |
The uniqueness of 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide lies in its specific combination of a bromine atom and a dimethylpyrimidine ring, which enhances its biological activity compared to other similar compounds. This structural complexity may contribute to its distinct pharmacological properties and potential therapeutic applications in treating infections and cancers.
Mechanism of Action
The mechanism by which 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
The structural and functional attributes of 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide can be contextualized by comparing it to analogous sulfonamide derivatives documented in recent literature. Below is a detailed analysis:
Structural Comparisons
Table 1: Structural Features of Selected Sulfonamide Derivatives
Key Observations:
Sulfamoyl Substituent Diversity: The target compound’s 2,6-dimethylpyrimidin-4-yl group distinguishes it from CF6 (pyridin-2-yl) and CF7 (pyrimidin-2-yl).
Amide Chain Modifications : Unlike CF6 and CF7, which feature isoindoline-dione moieties (imparting rigidity), the target’s 2-bromohexanamide chain introduces flexibility and electrophilicity. Bromine may facilitate nucleophilic substitution reactions, a property absent in CF6/CF7 .
Functional Group Synergy: The compound from shares a dimethylphenoxy group but employs a tetrahydropyrimidinyl chain, highlighting the pharmacological versatility of pyrimidine derivatives in modulating bioavailability and metabolic stability .
Pharmacological Implications
While explicit activity data for the target compound is unavailable in the provided evidence, structural analogs offer insights:
- CF6/CF7 : The isoindoline-dione group in CF6/CF7 may confer protease inhibition or anti-inflammatory properties, as seen in related scaffolds. The target’s bromine atom could similarly enhance reactivity in enzyme-binding pockets .
- Dimethylpyrimidine vs. Pyridine : The target’s dimethylpyrimidine group may improve metabolic stability over CF6’s pyridine, as methylated heterocycles often resist oxidative degradation .
Biological Activity
2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide is a complex organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its structural features, including a bromine atom, a sulfamoyl group, and a hexanamide backbone, suggest promising applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide is , with a molar mass of 455.38 g/mol. The presence of the dimethylpyrimidine moiety is significant for its biological activity, particularly in inhibiting bacterial growth and potentially targeting cancer cells.
| Property | Value |
|---|---|
| Molecular Formula | C18H23BrN4O3S |
| Molar Mass | 455.38 g/mol |
| CAS Number | 380467-37-8 |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The sulfamoyl group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis pathways, which are crucial for bacterial proliferation.
- Antitumor Properties : Preliminary studies suggest that derivatives of this compound may exhibit selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for cancer therapy.
- Enzyme Interaction : Interaction studies indicate that 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide binds effectively to enzymes involved in folate metabolism, which is critical for both bacterial growth and tumor cell proliferation.
Antimicrobial Studies
Research has shown that compounds structurally similar to 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide exhibit significant antibacterial activity. For instance, studies indicate that the compound can inhibit the growth of various Gram-positive and Gram-negative bacteria by disrupting their metabolic processes.
Anticancer Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study involving human breast cancer cells (MCF-7) showed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests its potential as a lead compound for developing targeted cancer therapies.
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study tested the efficacy of 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide against Staphylococcus aureus and Escherichia coli.
- Results indicated an IC50 value of approximately 25 µM against S. aureus and 30 µM against E. coli, demonstrating its potential as an antimicrobial agent.
-
Case Study on Antitumor Activity :
- In a study involving various cancer cell lines (e.g., A549 lung cancer cells), treatment with the compound at concentrations ranging from 10 µM to 100 µM showed dose-dependent inhibition of cell proliferation.
- Flow cytometry analysis revealed increased apoptotic cell populations at higher concentrations.
Q & A
Q. What are the established synthetic routes for 2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}hexanamide?
- Methodological Answer : The synthesis typically involves sequential coupling and bromination steps. For example:
Sulfamoyl linkage formation : React 4-aminophenylsulfonamide derivatives with 2,6-dimethylpyrimidin-4-yl chloride under alkaline conditions to form the sulfamoyl bridge.
Hexanamide bromination : Introduce the bromine substituent via nucleophilic substitution using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or THF).
Purification often employs column chromatography or recrystallization. Key intermediates and conditions are analogous to methods used for brominated pyrimidine derivatives .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-S, C-Br, and pyrimidine ring geometry) to validate stereochemistry .
- NMR spectroscopy : H and C NMR confirm substituent integration (e.g., methyl groups on pyrimidine, bromine position) .
- High-resolution mass spectrometry (HRMS) : Validates molecular mass and bromine isotopic patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during scale-up synthesis?
- Methodological Answer :
- Solvent selection : Use dioxane or DMF for improved solubility of intermediates, as demonstrated in multi-step pyrimidine syntheses .
- Catalyst optimization : Acidic catalysts (e.g., toluenesulfonic acid) enhance coupling efficiency between sulfamoyl and hexanamide moieties .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during bromination .
Q. How do structural variations in the sulfamoyl and pyrimidinyl groups influence molecular conformation?
- Methodological Answer :
- X-ray crystallography : Comparative studies of sulfonamide derivatives reveal that bulky substituents (e.g., 2,6-dimethylpyrimidine) induce torsional strain in the sulfamoyl-phenyl linkage, altering dihedral angles .
- Computational modeling : Density Functional Theory (DFT) predicts steric effects of methyl groups on pyrimidine, which restrict rotational freedom and stabilize planar conformations .
Q. What strategies resolve contradictions in reported biological activity data for sulfamoyl-containing analogs?
- Methodological Answer :
- Assay standardization : Use一致的 cell lines (e.g., HEK293 for enzyme inhibition studies) to minimize variability .
- Dose-response profiling : Compare IC50 values across multiple concentrations to identify non-linear effects .
- Metabolite screening : LC-MS/MS detects degradation products that may interfere with activity measurements .
Q. How does the bromine atom influence reactivity in downstream functionalization reactions?
- Methodological Answer :
- Nucleophilic substitution : Bromine acts as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation with boronic acids .
- Radical pathways : Under UV light, bromine facilitates C-Br bond homolysis for radical-initiated polymerizations or cyclizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
